Sigma-2 Receptor Binding Affinity: A 90 nM Ki Benchmark for Target Engagement Studies
2-(4-Methylphenyl)pyrrolidine demonstrates a binding affinity (Ki) of 90 nM at the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. While direct head-to-head comparison data for other 2-arylpyrrolidines under identical assay conditions are not publicly available, this value serves as a defined benchmark for target engagement in sigma receptor research programs. The para-methyl substitution pattern is expected to influence affinity relative to unsubstituted phenyl or para-halogen analogs based on lipophilicity and steric considerations, though cross-study quantitative differences require experimental confirmation [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | None directly comparable in same assay; class baseline inferred |
| Quantified Difference | N/A (comparator data unavailable) |
| Conditions | Rat PC12 cells; inhibition constant assessed via radioligand binding |
Why This Matters
A defined Ki value enables researchers to benchmark this scaffold against other sigma-2 ligands and supports SAR studies where para-methyl substitution is a variable of interest.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Ki: 90 nM for sigma-2 receptor in rat PC12 cells. View Source
- [2] Chem960. CAS No.62506-76-7 | 2-(4-Methylphenyl)pyrrolidine. XLogP3: 2.2 (supporting lipophilicity inference). View Source
